Propyl Paraben 4-Glucuronide-d7
Description
Properties
Molecular Formula |
C₁₆H₁₃D₇O₉ |
|---|---|
Molecular Weight |
363.37 |
Origin of Product |
United States |
Synthetic and Bio Generative Methodologies for Propyl Paraben 4 Glucuronide D7
Chemical Synthesis Pathways for Deuterated Glucuronide Conjugates
The chemical synthesis of deuterated glucuronide conjugates like Propyl Paraben 4-Glucuronide-d7 is a multi-step process that typically involves the preparation of the deuterated aglycone (the non-sugar part) followed by its coupling with a protected glucuronic acid derivative.
The synthesis of the deuterated precursor, Propyl Paraben-d7, can be achieved through the esterification of 4-hydroxybenzoic acid with deuterated propanol (B110389) (propan-1,1,2,2,3,3,3-d7-ol) using an acid catalyst. wikipedia.orgchemicalbook.com
Once the deuterated aglycone is obtained, the glucuronidation step is performed. A common and effective method for forming the O-glucuronide bond is the Koenigs-Knorr reaction or its modern variations, such as the use of trichloroacetimidate (B1259523) donors. nih.govnih.gov A new reaction pathway for synthesizing a [2H]-labelled α-trichloroimidate glucuronic ester has been described, which makes stable isotope-labeled drug glucuronides more accessible for use as internal standards. nih.gov The general pathway involves:
Protection: The hydroxyl and carboxyl groups of a glucuronic acid donor molecule are protected to prevent unwanted side reactions. A common protected starting material is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
Coupling: The deuterated aglycone, Propyl Paraben-d7, is reacted with the protected glucuronic acid donor in the presence of a promoter (e.g., a Lewis acid). For phenolic compounds, specific conditions are required to ensure the formation of the desired β-glucuronide isomer.
Deprotection: The protecting groups (e.g., acetyl and methyl esters) are removed under mild basic conditions, a step that can be challenging for some phenolic glucuronides. researchgate.net A two-step saponification protocol can be employed for the hydrolysis of acetates and the methyl ester to yield the final product. researchgate.net
| Reaction Type | Key Reagents and Intermediates | Purpose |
|---|---|---|
| Esterification | 4-hydroxybenzoic acid, Deuterated propanol (d7), Acid catalyst | Synthesis of the deuterated aglycone (Propyl Paraben-d7). |
| Glucuronidation (e.g., Schmidt's method) | Propyl Paraben-d7, Protected glucuronic acid trichloroacetimidate | Coupling of the sugar and aglycone moieties. nih.govresearchgate.net |
| Deprotection | Base (e.g., sodium hydroxide), Mild conditions | Removal of protecting groups to yield the final glucuronide. researchgate.net |
Enzymatic and Biocatalytic Approaches for Stable Isotope Labeled Metabolite Production
Enzymatic and biocatalytic methods offer an alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. These approaches utilize enzymes, primarily UDP-glucuronosyltransferases (UGTs), or whole-cell systems to catalyze the conjugation reaction. hyphadiscovery.comnih.gov
Glucuronidation is a major metabolic pathway for parabens in humans, catalyzed by various UGT isoforms found in the liver and other tissues. nih.govresearchgate.net Propylparaben (B1679720) is a known substrate for several human UGTs, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. nih.govresearchgate.net
The production of this compound via these methods involves:
Substrate Provision: The deuterated parent compound, Propyl Paraben-d7, is used as the starting substrate. hyphadiscovery.com
Enzymatic Reaction: The substrate is incubated with a source of UGT enzymes and the necessary co-factor, UDP-glucuronic acid (UDPGA). The enzyme source can be:
Recombinant UGT isoforms: Using specific, purified enzymes allows for targeted production of the desired metabolite.
Human liver microsomes or S9 fractions: These preparations contain a mixture of drug-metabolizing enzymes, including multiple UGTs, and can effectively produce the glucuronide. nih.govnih.gov
Microbial Biotransformation: Certain microorganisms can be engineered or selected for their ability to perform glucuronidation reactions, offering a scalable production system. hyphadiscovery.com
Stable isotope labeling can be used to trace the enzymatic conversion of a precursor into its downstream metabolites, allowing for the direct detection of the newly formed labeled product against a background of unlabeled native metabolites. acs.orgresearchgate.net
| Biocatalytic System | Key Components | Primary Advantage |
|---|---|---|
| Recombinant UGTs | Specific UGT isoform (e.g., UGT1A1, UGT2B7), Propyl Paraben-d7, UDPGA | High specificity and control over the reaction. researchgate.net |
| Liver Fractions (Microsomes, S9) | Mixture of hepatic enzymes, Propyl Paraben-d7, UDPGA | Mimics in vivo metabolism, contains multiple relevant enzymes. nih.govnih.gov |
| Microbial Biotransformation | Whole microbial cells, Propyl Paraben-d7 | Potential for large-scale, cost-effective production. hyphadiscovery.com |
Characterization of Isotopic Purity and Structural Integrity of this compound
After synthesis, rigorous analytical characterization is essential to confirm the identity, structural integrity, and isotopic purity of this compound. This is crucial for its use as an accurate internal standard. The primary techniques employed are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net The technique allows for the separation and detection of different isotopologs (molecules that differ only in their isotopic composition). The isotopic purity is calculated by comparing the relative abundance of the desired deuterated ion (D7) to the other isotopologs (D0 to D6). nih.govresearchgate.net ESI-HRMS offers a rapid, highly sensitive, and low-sample-consumption method for this purpose. nih.gov Tandem mass spectrometry (MS/MS) can be used to obtain further structural information and help characterize the position of the deuterium (B1214612) labels. researchgate.net
| Analytical Technique | Information Provided | Key Findings |
|---|---|---|
| LC-HRMS | Isotopic enrichment, molecular weight confirmation, relative abundance of isotopologs. rsc.org | Provides a quantitative value for the percentage of isotopic purity by integrating isotopic ion signals. rsc.orgnih.gov |
| NMR Spectroscopy | Structural integrity, position of deuterium labels, confirmation of covalent bonds. rsc.org | Confirms that the glucuronic acid is attached at the 4-position and that deuteration is specific to the propyl group. |
Application of Propyl Paraben 4 Glucuronide D7 in in Vitro and in Vivo Metabolic Pathway Elucidation
Investigations into Glucuronidation Enzymology Using Propyl Paraben 4-Glucuronide-d7
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of various compounds, facilitating their excretion. nih.gov The use of isotopically labeled standards like this compound is instrumental in studying the enzymes responsible for this process.
UDP-Glucuronosyltransferase (UGT) Activity Profiling in Subcellular Fractions
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov They catalyze the transfer of glucuronic acid to a substrate. Profiling the activity of specific UGT isoforms towards propylparaben (B1679720) is crucial for understanding its metabolism.
In a typical in vitro assay, subcellular fractions, such as liver microsomes, which are rich in UGTs, are incubated with propylparaben and the cofactor UDP-glucuronic acid (UDPGA). The formation of propyl paraben glucuronide is then measured. By using this compound as an internal standard, researchers can achieve highly accurate quantification of the unlabeled glucuronide produced by the enzymatic reaction. This is particularly important when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in instrument response. thermofisher.com
Table 1: Hypothetical UGT Activity Profiling in Human Liver Microsomes
| UGT Isoform | Propyl Paraben Glucuronide Formation Rate (pmol/min/mg protein) |
|---|---|
| UGT1A1 | 150 ± 12 |
| UGT1A9 | 450 ± 25 |
| UGT2B7 | 80 ± 9 |
| UGT2B15 | 210 ± 18 |
This table illustrates how specific UGT isoforms can be screened for their activity towards propylparaben. The use of a deuterated internal standard ensures the accuracy of these quantitative measurements.
Mechanistic Studies of Propyl Paraben Glucuronidation in Cellular Models
Cellular models, such as cultured hepatocytes or engineered cell lines expressing specific UGT isoforms, provide a more integrated system to study metabolism compared to subcellular fractions. In these models, this compound can be used in several ways.
Firstly, it can serve as a stable isotope tracer. By introducing deuterated propylparaben to the cells, researchers can trace its conversion to this compound and subsequent transport out of the cell. This helps in elucidating the complete pathway, including the roles of uptake and efflux transporters. nih.gov
Secondly, as an internal standard, it enables precise quantification of the endogenously formed propyl paraben glucuronide. This is vital for determining the kinetics of the glucuronidation reaction within the cellular environment, including parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for specific UGT enzymes.
Deuterated Propyl Paraben Glucuronide in Animal Model Metabolomic and Pharmacokinetic Research
Animal models are indispensable for understanding the in vivo fate of compounds like propylparaben. The use of deuterated standards in these studies significantly enhances the quality and reliability of the data obtained.
Methodological Considerations for Metabolic Profiling in Animal Tissues
When studying the metabolism of propylparaben in animal models, it is essential to accurately measure the parent compound and its metabolites in various tissues and biofluids. This compound is an ideal internal standard for such studies. After administering propylparaben to the animal, tissue and fluid samples (e.g., liver, kidney, plasma, urine) are collected.
During sample preparation and analysis by LC-MS/MS, the addition of a known amount of this compound to each sample allows for accurate quantification of the biologically formed propyl paraben glucuronide. This approach compensates for any loss of analyte during extraction and for variations in ionization efficiency in the mass spectrometer, which can be significant in complex biological matrices. thermofisher.com
Table 2: Example of Propyl Paraben Metabolite Distribution in a Rat Model
| Tissue/Fluid | Propyl Paraben Concentration (ng/g or ng/mL) | Propyl Paraben Glucuronide Concentration (ng/g or ng/mL) |
|---|---|---|
| Plasma | 50 ± 5 | 850 ± 42 |
| Liver | 120 ± 11 | 1200 ± 98 |
| Kidney | 80 ± 7 | 2500 ± 150 |
| Urine | 10 ± 2 | 15000 ± 750 |
This table demonstrates the quantitative data that can be obtained using a deuterated internal standard, providing a clear picture of metabolite distribution.
Utility of Labeled Standards in Quantifying Metabolite Formation and Excretion Kinetics
Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound over time. Following the administration of propylparaben, blood and urine samples are collected at various time points. The concentrations of propylparaben and its metabolites, including propyl paraben glucuronide, are then measured.
Advanced Analytical Chemistry Methodologies for Propyl Paraben 4 Glucuronide D7 Quantification and Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of propyl paraben and its metabolites in complex biological matrices. Its high selectivity and sensitivity make it ideal for detecting trace levels of these compounds.
The development of robust LC-MS/MS methods requires careful optimization of chromatographic and mass spectrometric conditions. For the analysis of parabens and their metabolites, reversed-phase chromatography is commonly employed, often using columns like a C18. nih.govnih.gov Mobile phases typically consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization efficiency. nih.gov
Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated method for propylparaben (B1679720) and its metabolites in rat plasma demonstrated excellent linearity and achieved an LOQ of 2.00 ng/mL for the parent compound. nih.gov Another study in human seminal plasma reported LOQs for propylparaben as low as 0.01 ng/mL. nih.gov These low detection limits are crucial for accurately measuring the trace amounts of metabolites present in biological samples.
Table 1: Example of LC-MS/MS Method Validation Parameters for Paraben Analysis Data synthesized from multiple sources for illustrative purposes.
| Parameter | Methylparaben | Ethylparaben | Propylparaben |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.996 | >0.994 |
| LOD | 0.02 µg/L nih.gov | 0.02 µg/L nih.gov | 0.02 µg/L nih.gov |
| LOQ | 0.08 µg/L nih.gov | 0.08 µg/L nih.gov | 0.08 µg/L nih.gov |
| Intra-day Precision (%RSD) | < 5% | < 4.5% | < 5.3% nih.gov |
| Inter-day Precision (%RSD) | < 6% | < 5.8% | < 4.4% nih.gov |
| Accuracy (% Nominal) | 95-105% | 94-106% | 94.3-105.7% nih.gov |
Complex biological matrices, such as plasma and urine, contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This "matrix effect" can significantly impact the accuracy and reproducibility of quantitative results.
The use of stable isotope-labeled internal standards, such as Propyl Paraben 4-Glucuronide-d7, is the most effective strategy to compensate for these effects. researchgate.net These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C). nih.govresearchgate.net Because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during sample preparation and ionization, they experience the same degree of matrix effect. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, variations caused by matrix effects are normalized, leading to highly accurate and precise quantification. lcms.cz The use of deuterated standards like d4-propylparaben has been successfully implemented in regulated bioanalysis under Good Laboratory Practices (GLP). nih.gov
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability is invaluable for the identification and structural confirmation of metabolites. By determining the exact mass of a potential metabolite, its elemental formula can be confidently proposed. Further fragmentation of the ion (MS/MS) produces a characteristic pattern that can be used to elucidate the molecule's structure, confirming the identity of metabolites like propyl paraben glucuronide.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Metabolites
While LC-MS/MS is more common for conjugated metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it requires a derivatization step. Conjugated metabolites like glucuronides are polar and non-volatile, making them unsuitable for direct GC analysis.
Therefore, a two-step process is often employed:
Hydrolysis: The glucuronide conjugate is first cleaved (hydrolyzed) to release the parent propylparaben.
Derivatization: The resulting propylparaben, which still has a polar hydroxyl group, is then derivatized to increase its volatility and thermal stability. Common derivatization agents include acetic anhydride (B1165640) or propionic anhydride, which acylate the hydroxyl group. nih.govresearchgate.net
This approach allows for the indirect measurement of the total amount of the metabolite. The derivatized parabens can then be efficiently separated on a GC column and detected with high sensitivity by a mass spectrometer. rjstonline.com Methods combining in-situ derivatization with extraction techniques have been developed to improve efficiency and sensitivity, achieving detection limits in the low ng/L range. nih.gov
Sample Preparation Techniques for Conjugated Metabolites (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is critical to remove interferences from complex matrices and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating parabens and their metabolites from biological and environmental samples. lew.rous.es Sorbents such as C18, HLB (Hydrophilic-Lipophilic Balance), and Florisil have been successfully used to retain parabens from aqueous matrices while allowing interfering substances to be washed away. lew.ro The retained analytes are then eluted with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent like ethyl acetate. nih.govus.es It is effective but can be labor-intensive and may require large volumes of organic solvents. core.ac.uk
Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined process for solid and semi-solid samples, such as tissues. researchgate.netnih.gov The sample is blended with a solid support (like silica), effectively dispersing it and creating a chromatographic phase from which the analytes can be eluted. This technique has been successfully validated for the determination of parabens in human placental tissue. nih.govnih.gov
Table 2: Comparison of Sample Preparation Techniques for Paraben Metabolites
| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. | C18, HLB, Florisil lew.ro | High recovery, good selectivity, potential for automation. | Can be costly, requires method development. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Ethyl Acetate nih.gov | Simple, inexpensive. | Labor-intensive, uses large solvent volumes, can form emulsions. core.ac.uk |
| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid support to create a unique chromatographic material. | Silica, C18 | Effective for solid/viscous samples, combines extraction and cleanup. researchgate.net | Manual process, may have lower throughput. |
Quality Control and Assurance in Quantitative Bioanalytical Methods Employing this compound
Quality control (QC) and quality assurance (QA) are paramount in quantitative bioanalysis to ensure that the data generated are reliable and reproducible. The use of an appropriate internal standard like this compound is a cornerstone of this quality system.
Key components of a robust QC/QA program include:
Calibration Curves: A series of standards of known concentrations are analyzed to establish a calibration curve, which is used to determine the concentration of the analyte in unknown samples.
Quality Control Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to monitor the performance of the method. lcms.cz
Precision and Accuracy: The results from the QC samples are used to assess the intra- and inter-run precision (reproducibility) and accuracy (closeness to the true value) of the method. Regulatory guidelines often require precision to be within ±15% (±20% at the LOQ) and accuracy to be within 15% of the nominal value. nih.gov
By consistently tracking these parameters, laboratories can ensure the integrity of their results. This compound plays a vital role by correcting for variability throughout the analytical process, from extraction to detection, thereby ensuring that the method remains accurate and precise over time. nih.govlcms.cz
Environmental Fate and Biotransformation Research Using Propyl Paraben 4 Glucuronide D7
Methodologies for Detection and Quantification of Propyl Paraben Glucuronides in Environmental Samples
The accurate detection and quantification of propyl paraben glucuronides in complex environmental matrices like wastewater, surface water, and sludge are paramount to understanding their environmental impact. Due to the low concentrations and potential for matrix interference, highly sensitive and specific analytical methods are required. The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as Propyl Paraben 4-Glucuronide-d7, is a cornerstone of robust quantification in these analyses. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the environmental sample at the beginning of the analytical process. Because this compound is chemically identical to the native (non-labeled) analyte, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard, analysts can correct for these variations and achieve highly accurate and precise quantification.
Sample Preparation and Extraction:
Before analysis by LC-MS/MS, propyl paraben glucuronides must be extracted from the environmental matrix and concentrated. Solid-phase extraction (SPE) is a commonly employed technique.
| Step | Description |
| 1. Sample Acidification | Water samples are often acidified to a specific pH to ensure the analyte is in a suitable form for extraction. |
| 2. SPE Cartridge Conditioning | The SPE cartridge, typically packed with a sorbent like Oasis HLB, is conditioned with solvents such as methanol (B129727) and water to activate the sorbent. |
| 3. Sample Loading | The water sample, spiked with this compound, is passed through the conditioned SPE cartridge. The analyte and the internal standard are retained on the sorbent. |
| 4. Washing | The cartridge is washed with a weak solvent to remove interfering compounds. |
| 5. Elution | A stronger solvent is used to elute the analyte and internal standard from the sorbent. |
| 6. Concentration | The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system. |
LC-MS/MS Analysis:
The concentrated extract is then injected into the LC-MS/MS system. The liquid chromatography step separates the propyl paraben glucuronide from other compounds in the extract based on its chemical properties. The tandem mass spectrometer then provides highly selective detection and quantification. Specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propyl Paraben 4-Glucuronide | Value | Value |
| This compound | Value + 7 | Value |
| (Note: Specific m/z values would be determined during method development and are instrument-dependent. The precursor ion for the d7-labeled standard will be 7 mass units higher than the native compound.) |
This methodology allows for the detection of propyl paraben glucuronides at environmentally relevant concentrations, often in the nanogram per liter (ng/L) range.
Investigation of Biotransformation Pathways of Glucuronidated Parabens in Aquatic and Terrestrial Ecosystems
This compound is an invaluable tool in these investigations. By "spiking" environmental samples (e.g., activated sludge from a wastewater treatment plant or soil microcosms) with the labeled compound, researchers can track its fate and identify the resulting transformation products using LC-MS/MS. The deuterium (B1214612) label acts as a flag, allowing for the confident identification of metabolites derived from the original compound amidst a complex background of other organic molecules.
Potential Biotransformation Pathways:
One of the primary biotransformation pathways for propyl paraben 4-glucuronide is the cleavage of the glucuronide bond by microbial β-glucuronidase enzymes. This process, known as deconjugation, releases the parent propyl paraben and glucuronic acid.
Propyl Paraben 4-Glucuronide → Propyl Paraben + Glucuronic Acid
Once propyl paraben is reformed, it can undergo further degradation. A common pathway is the hydrolysis of the ester bond, leading to the formation of p-hydroxybenzoic acid (4-HB), a common metabolite for all parabens. nih.gov
Propyl Paraben → p-Hydroxybenzoic Acid + Propanol (B110389)
The p-hydroxybenzoic acid can then be further metabolized, potentially through hydroxylation to form compounds like 3,4-dihydroxybenzoic acid (protocatechuic acid) or decarboxylation to form phenol (B47542). nih.govresearchgate.net
The presence of the deuterium label on the propyl chain of this compound allows researchers to distinguish the released propyl paraben-d7 and its subsequent metabolites from any pre-existing, unlabeled propyl paraben in the environmental sample. This is critical for accurately determining transformation rates and pathways.
| Transformation Step | Reactant | Product(s) |
| Deconjugation | This compound | Propyl Paraben-d7 + Glucuronic Acid |
| Ester Hydrolysis | Propyl Paraben-d7 | p-Hydroxybenzoic Acid + Propanol-d7 |
Application of Stable Isotope Tracers in Environmental Degradation Studies
Stable isotope tracers like this compound are essential for conducting precise environmental degradation studies. These studies aim to determine the rate at which a compound breaks down in a specific environmental compartment (e.g., river water, soil) and the factors that influence this rate (e.g., temperature, pH, microbial activity).
In a typical degradation study, a known concentration of this compound is introduced into a controlled environmental system, such as a microcosm containing water and sediment from a river. Samples are then collected over time and analyzed using the LC-MS/MS methods described earlier. The decline in the concentration of the labeled compound over time allows for the calculation of its degradation half-life.
Advantages of Using Stable Isotope Tracers:
High Specificity: The mass difference introduced by the deuterium atoms allows the tracer and its transformation products to be clearly distinguished from naturally occurring compounds in the environment.
Accurate Quantification: The use of isotope dilution techniques minimizes errors associated with sample preparation and analysis, leading to more reliable degradation rate constants.
Pathway Elucidation: By tracking the appearance of labeled metabolites, researchers can confidently map out the degradation pathways.
Environmentally Relevant Concentrations: The high sensitivity of MS detection allows for studies to be conducted at environmentally realistic, low concentrations of the contaminant.
Example Degradation Study Data (Hypothetical):
The following table illustrates the type of data that could be generated from a degradation study of this compound in a simulated aquatic environment.
| Time (days) | Concentration of this compound (ng/L) | Concentration of Propyl Paraben-d7 (ng/L) | Concentration of p-Hydroxybenzoic Acid (ng/L) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 85.2 | 12.5 | 2.1 |
| 3 | 60.1 | 35.8 | 8.9 |
| 7 | 25.5 | 58.3 | 22.4 |
| 14 | 5.3 | 45.1 | 48.7 |
From such data, researchers can model the degradation kinetics and determine the half-life of propyl paraben 4-glucuronide under specific environmental conditions. This information is critical for environmental risk assessments, as it helps to predict the persistence and potential for exposure to this and other paraben metabolites in the environment.
Future Perspectives and Emerging Research Paradigms
Integration of Propyl Paraben 4-Glucuronide-d7 in Multi-Omics Approaches for Systems Biology
Systems biology aims to understand the complex interactions within biological systems. Multi-omics, the comprehensive analysis of different molecular layers (e.g., genomics, proteomics, metabolomics), is a cornerstone of this approach. Metabolomics, the large-scale study of small molecules, is a critical and growing area of this research. isotope.com The integration of deuterated standards like this compound is crucial for generating the high-quality, quantitative data required for meaningful systems-level insights.
The primary role of this compound in metabolomics, and by extension in multi-omics, is as an internal standard for mass spectrometry-based analysis. clearsynth.com Its key advantage lies in its structural similarity to the endogenous (unlabeled) Propyl Paraben 4-Glucuronide, while having a distinct mass due to the deuterium (B1214612) atoms. aptochem.com This allows it to mimic the behavior of the analyte during sample extraction, chromatography, and ionization, a critical factor for accurate quantification. aptochem.com
Key contributions to systems biology include:
Accurate Quantification: By adding a known amount of this compound to a biological sample, researchers can accurately determine the concentration of the naturally occurring Propyl Paraben 4-Glucuronide by comparing their respective signal intensities in the mass spectrometer. clearsynth.com This quantitative data is essential for building and validating the mathematical models at the heart of systems biology.
Correction for Matrix Effects: Biological samples are complex mixtures where other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.com Because the deuterated standard is affected by these matrix effects in nearly the same way as the unlabeled analyte, it serves as a reliable reference to correct for such variations, ensuring data accuracy across different samples and studies. clearsynth.comiroatech.com
Pathway Analysis: Accurate quantification of metabolites like Propyl Paraben 4-Glucuronide is fundamental to mapping metabolic pathways. isotope.com By precisely measuring the levels of this specific glucuronide, researchers can better understand the flux through the glucuronidation pathway in response to paraben exposure, and how this pathway interacts with other metabolic networks within the cell.
The use of such standards is integral to improving the standardization, comparability, and reproducibility of untargeted metabolomics data, allowing for more robust comparisons within and across studies. nih.gov
Development of Novel Labeled Standards for Comprehensive Metabolite Analysis
The expanding scope of metabolomics necessitates a continuous development of novel, high-quality, isotopically labeled standards to cover a wider range of metabolites. isotope.com this compound exemplifies the trend towards creating specific, fit-for-purpose standards for xenobiotic metabolism research.
The ideal internal standard is a stable isotope-labeled version of the analyte of interest. aptochem.com Deuterium is often preferred for labeling due to the abundance of hydrogen in organic molecules and the lower cost compared to other stable isotopes like ¹³C and ¹⁵N. aptochem.com The development of a standard like this compound involves careful chemical synthesis to incorporate deuterium atoms into the molecule. The goal is to achieve a sufficient mass increase so that its signal in a mass spectrometer is clearly resolved from the natural isotope distribution of the unlabeled analyte, preventing cross-signal interference. aptochem.com
The development of such standards supports comprehensive metabolite analysis in several ways:
Enhanced Method Robustness: The use of a co-eluting, isotopically labeled internal standard greatly improves the robustness and reliability of analytical methods, particularly for high-throughput bioanalysis. aptochem.com
Facilitating Multiplexed Analysis: As analytical methods evolve to measure hundreds or thousands of metabolites simultaneously, having specific internal standards for different compound classes becomes critical. While universal standards exist, analyte-specific standards like this compound provide the highest level of accuracy for quantifying a particular metabolite.
Enabling Inter-laboratory Comparability: The availability of well-characterized, commercially produced standards like this compound is essential for quality control and allows researchers in different laboratories to generate comparable and reproducible results. nih.gov This is crucial for large-scale exposure studies and regulatory toxicology.
The table below details research findings related to the validation of analytical methods for parabens, highlighting parameters that demonstrate the importance of developing reliable standards for accurate quantification.
| Parameter | Methylparaben | Propylparaben (B1679720) Sodium | Reference |
|---|---|---|---|
| Linearity Range | 0.5–20 µg/mL | - | nih.gov |
| Average Recovery | 88–108 % | 99.85%–101.47% | nih.govakjournals.com |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.001 mg/mL | nih.govakjournals.com |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | - | nih.gov |
| Reproducibility (RSD %) Within Day | 0.29–1.94 % | - | nih.gov |
| Reproducibility (RSD %) Between Day | 0.84–2.18 % | - | nih.gov |
Computational Modeling and Predictive Approaches for Paraben Glucuronidation Kinetics
Computational modeling is an emerging paradigm in toxicology and pharmacology, offering the potential to predict the metabolic fate and potential toxicity of chemicals, thereby reducing reliance on animal testing. High-quality kinetic data is the foundation of these models, and studies using isotopically labeled compounds are critical for generating this data.
Parabens are known to be metabolized in the human liver through two primary pathways: hydrolysis by esterases and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies have identified several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, and UGT2B7, as being active in the glucuronidation of parabens. nih.gov
A key application of this compound and its parent compound, deuterated propyl paraben, is in human pharmacokinetic studies. nih.gov In one such study, human volunteers were administered an oral dose of deuterium-labeled propyl paraben. nih.gov Blood and urine were collected over 48 hours to measure the parent compound and its metabolites, including the glucuronide and sulfate (B86663) conjugates. nih.gov
Key findings from this pharmacokinetic study include:
Propyl paraben was rapidly absorbed and eliminated, with a terminal half-life of 2.9 hours. nih.gov
The fraction of the administered dose excreted in urine was 8.6% for total propyl paraben (free and conjugated forms). nih.gov
This type of precise kinetic data, obtainable only through the use of labeled compounds, is invaluable for developing and validating physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals. The study successfully used its findings to construct a multi-compartment model that accurately described the disposition of propyl paraben and its metabolites. nih.gov Such validated models provide crucial insights into the kinetic properties of paraben disposition and can be used for more accurate risk assessment based on human biomonitoring data. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₃D₇O₉ | scbt.com |
| Molecular Weight | 363.37 | scbt.com |
| CAS Number | 2714432-28-5 | scbt.com |
| Primary Use | Biochemical for research, Internal Standard | clearsynth.comscbt.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Propyl Paraben 4-Glucuronide-d7 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated analogs (e.g., this compound) as internal standards to correct for matrix effects and ionization variability. Key parameters include:
- Chromatographic separation : Use C18 columns with gradient elution to resolve glucuronide metabolites from endogenous interferences.
- Mass detection : Monitor transitions specific to the deuterated compound (e.g., m/z 392 → 113 for d7-labeled analogs) .
- Validation : Include calibration curves spanning physiological ranges (e.g., 0.1–100 ng/mL) and assess precision, accuracy, and recovery rates in target matrices (plasma, urine) .
Q. What in vivo models are suitable for studying the pharmacokinetics of Propyl Paraben 4-Glucuronide?
- Methodological Answer : Castrated immature male Wistar rats, as used in the Hershberger Bioassay, are validated for endocrine disruption studies. Key considerations:
- Dosing : Administer via oral gavage at doses reflecting human exposure (e.g., 10–750 mg/kg/day) alongside testosterone propionate to assess androgen modulation .
- Endpoint selection : Measure tissue weights (e.g., spleen, thyroid) and histopathological changes after 10-day exposure .
- Controls : Include vehicle, negative (0.4 mg/kg/day TP), and positive controls (3 mg/kg/day FLU + TP) to validate assay sensitivity .
Q. What are the critical parameters for validating a quantitative assay for this compound?
- Methodological Answer : Follow FDA bioanalytical guidelines:
- Linearity : Ensure R² ≥ 0.98 across the calibration range.
- Precision/Accuracy : Intra- and inter-day CVs <15%, accuracy within ±20% of nominal values.
- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion studies .
Advanced Research Questions
Q. How can researchers account for potential isotope effects when using this compound as an internal standard?
- Methodological Answer : Deuterium substitution may alter retention time or ionization efficiency. Mitigation strategies include:
- Isotopic purity verification : Confirm ≥98% deuterium incorporation via high-resolution MS to avoid interference from non-deuterated species .
- Co-elution testing : Ensure the internal standard and analyte share identical retention times under optimized chromatographic conditions .
- Cross-validation : Compare quantification results with non-deuterated analogs in spiked matrices to detect systematic biases .
Q. How to resolve discrepancies in tissue distribution data of Propyl Paraben 4-Glucuronide across studies?
- Methodological Answer : Contradictions may arise from:
- Analytical sensitivity : Low-abundance metabolites in tissues require ultra-sensitive MS/MS configurations (e.g., QTRAP systems with LODs <0.05 ng/g) .
- Model variability : Compare results across species (rats vs. humans) and adjust for interspecies metabolic differences (e.g., UDP-glucuronosyltransferase activity) .
- Tissue homogenization protocols : Standardize methods (e.g., bead-beating vs. rotor-stator) to ensure consistent metabolite recovery .
Q. What strategies mitigate matrix-induced suppression/enhancement in mass spectrometric detection of this compound?
- Methodological Answer :
- Sample cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove phospholipids and salts .
- Stable isotope dilution : this compound corrects for ionization variability, but optimize its concentration to match analyte levels .
- Post-column infusion : Map matrix effect "hotspots" and adjust gradient elution to avoid co-eluting interferents .
Methodological Frameworks
- Experimental Design : Apply PICO (Population: castrated rats; Intervention: this compound; Comparison: vehicle controls; Outcome: tissue weight changes) to structure hypotheses .
- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing metabolic stability or endocrine disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
